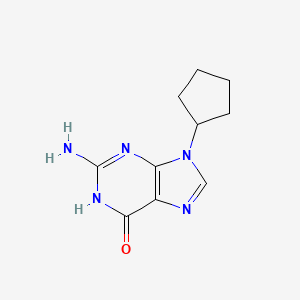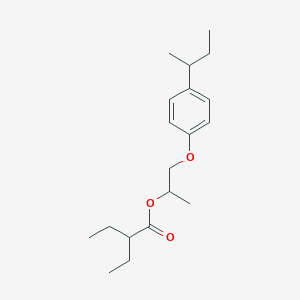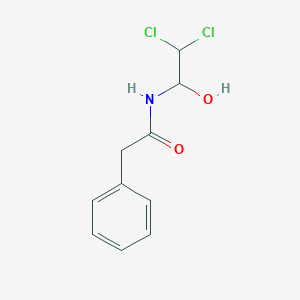
N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide is a chemical compound with the molecular formula C10H11Cl2NO2 It is characterized by the presence of a phenylacetamide group attached to a dichloro-hydroxyethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide typically involves the reaction of 2,2-dichloroacetaldehyde with phenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichloro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
科学的研究の応用
N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds.
作用機序
The mechanism of action of N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
- N-(2,2-Dichloro-1-hydroxyethyl)acetamide
- N-(2,2-Dichloro-1-hydroxyethyl)benzamide
- N-(2,2-Dichloro-1-hydroxyethyl)propionamide
Uniqueness
N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide is unique due to the presence of the phenylacetamide group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
5394-75-2 |
|---|---|
分子式 |
C10H11Cl2NO2 |
分子量 |
248.10 g/mol |
IUPAC名 |
N-(2,2-dichloro-1-hydroxyethyl)-2-phenylacetamide |
InChI |
InChI=1S/C10H11Cl2NO2/c11-9(12)10(15)13-8(14)6-7-4-2-1-3-5-7/h1-5,9-10,15H,6H2,(H,13,14) |
InChIキー |
PGUJUQZZTBJTEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B13997136.png)
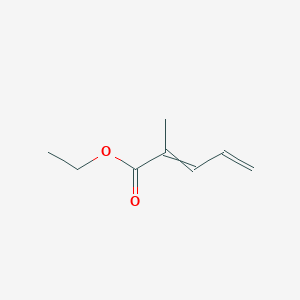
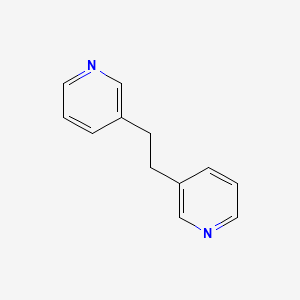
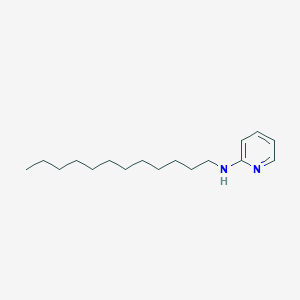
![Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13997174.png)

![7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-](/img/structure/B13997187.png)
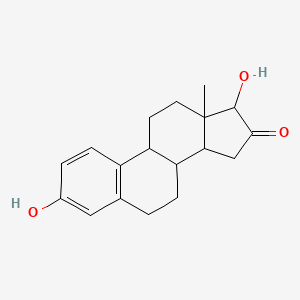
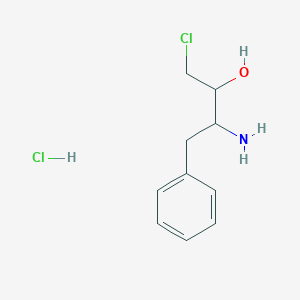
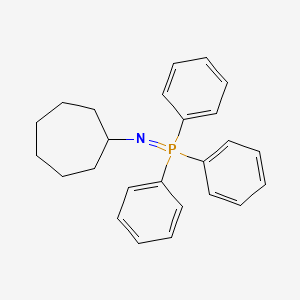
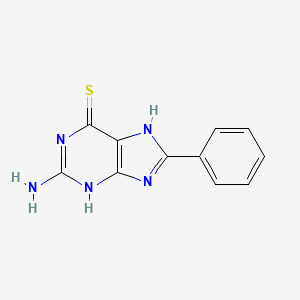
![Bicyclo[5.1.0]octan-2-ol](/img/structure/B13997224.png)
